3-Fluoro-4-(trifluoromethoxy)phenylacetic acid
Overview
Description
3-Fluoro-4-(trifluoromethoxy)phenylacetic acid is a chemical compound with the molecular formula C9H6F4O3 . It has a molecular weight of 238.14 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H6F4O3/c10-6-3-5(4-8(14)15)1-2-7(6)16-9(11,12)13/h1-3H,4H2,(H,14,15) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a boiling point of 64-66°C .Scientific Research Applications
Divergent Strategy for Fluorination
Madani et al. (2022) present a divergent strategy for the fluorination of phenylacetic acid derivatives, which includes 3-Fluoro-4-(trifluoromethoxy)phenylacetic acid. This strategy is induced by a charge-transfer complex, with the solvent playing a critical role in the reaction outcome. The study highlights how solvent presence impacts the formation of α-fluoro-α-arylcarboxylic acids (Madani et al., 2022).
Chiral Derivatizing Agent
Hamman et al. (1991) discuss the use of 2-fluoro-2 phenylacetic acid, a closely related compound, as a chiral derivatizing agent. The research explores its use in determining the enantiomeric excess of secondary alcohols and primary amines through NMR spectroscopy, thus highlighting its potential application in stereochemistry studies (Hamman et al., 1991).
Development of Fluoroalkyl Amino Reagents
Schmitt et al. (2017) developed fluoroalkyl amino reagents for introducing the fluoro(trifluoromethoxy)methyl group onto aromatic substrates. These reagents are crucial for the synthesis of important compounds in medicinal and agricultural chemistry, demonstrating the significance of fluoroalkyl groups like those in this compound (Schmitt et al., 2017).
Regiochemically Exhaustive Functionalization
A toolbox for the regiochemically exhaustive functionalization of aromatic and heterocyclic substrates has been developed by Schlosser (2005). This toolbox includes methods that can potentially apply to compounds like this compound, enabling the introduction of functional groups at various positions (Schlosser, 2005).
Synthetic Routes to Fluorinated Compounds
Goj and Haufe (2006) describe new synthetic routes to 2-fluoro-2-phenylalkanoic acids, showcasing methods that could be relevant for synthesizing derivatives of this compound. Their work provides insights into the synthesis of fluorinated compounds, crucial in pharmaceutical and agrochemical industries (Goj & Haufe, 2006).
Comparative Study of Halogenated Phenylacetic Acids
Srivastava et al. (2015) conducted a detailed study on halogenated phenylacetic acids, including fluorinated variants. They explored the reactivity, acidity, and vibrational spectra of these compounds, providing valuable data for understanding the chemical properties of this compound (Srivastava et al., 2015).
Photoredox Systems for Catalytic Fluoromethylation
Koike and Akita (2016) discuss the design of photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds. Their research highlights the potential for creating functionalized trifluoromethylated compounds, potentially including this compound derivatives (Koike & Akita, 2016).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds have been used in suzuki–miyaura coupling reactions , which suggests that 3-Fluoro-4-(trifluoromethoxy)phenylacetic acid may interact with palladium catalysts and other organic groups in these reactions.
Mode of Action
In the context of suzuki–miyaura coupling reactions, it can be inferred that the compound may participate in the formation of carbon-carbon bonds . This involves the transfer of organic groups from boron to palladium, a process known as transmetalation .
Biochemical Pathways
It is known that similar compounds have been used in the synthesis of biologically active molecules, including lactate dehydrogenase inhibitors and pa-824 analogs for use as antituberculosis drugs . This suggests that this compound may influence these biochemical pathways.
Pharmacokinetics
It is known that the compound is a solid at room temperature , which may influence its bioavailability.
Result of Action
It is known that similar compounds have been used in the synthesis of biologically active molecules , suggesting that this compound may have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a well-ventilated place and kept in a tightly closed container . It is also recommended to avoid release to the environment .
Biochemical Analysis
Biochemical Properties
3-Fluoro-4-(trifluoromethoxy)phenylacetic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modulation of the enzyme’s activity .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can alter gene expression by modulating transcription factors and other regulatory proteins. Additionally, this compound impacts cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal or beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, which may have different biological activities compared to the parent compound. The metabolic pathways of this compound can also affect metabolic flux and the levels of other metabolites in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s movement across cell membranes and its localization within different cellular compartments. The distribution of this compound can influence its biological activity and its accumulation in specific tissues .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. The localization of this compound can affect its activity and function, as it may interact with different biomolecules depending on its subcellular location .
properties
IUPAC Name |
2-[3-fluoro-4-(trifluoromethoxy)phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O3/c10-6-3-5(4-8(14)15)1-2-7(6)16-9(11,12)13/h1-3H,4H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBCHAZFNGSWSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)F)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101242496 | |
Record name | 3-Fluoro-4-(trifluoromethoxy)benzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101242496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
886761-70-2 | |
Record name | 3-Fluoro-4-(trifluoromethoxy)benzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886761-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-4-(trifluoromethoxy)benzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101242496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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